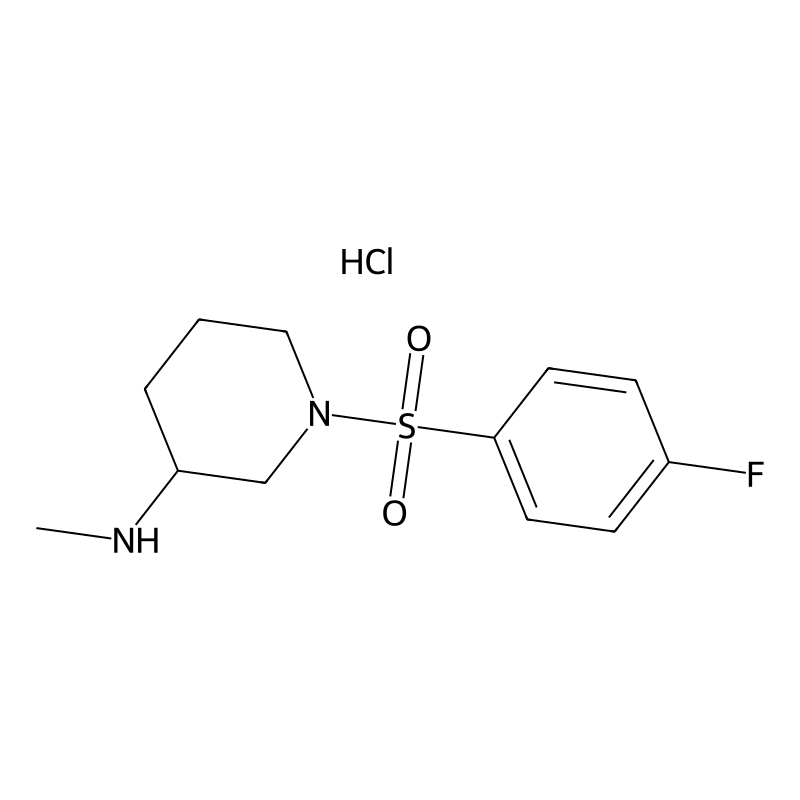

1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-3-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis and Characterization:

1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-3-amine hydrochloride (1-((4-Fluorophenyl)sulfonyl)-NMP) is a small molecule that can be synthesized through a multi-step organic reaction process. While the specific details of the synthesis may vary, a reported procedure involves the reaction of 4-fluorobenzenesulfonyl chloride with piperidin-3-amine, followed by N-methylation and subsequent salt formation with hydrochloric acid. []

Potential Biological Activities:

Research suggests that 1-((4-Fluorophenyl)sulfonyl)-NMP may possess various biological activities, making it a potential candidate for further investigation in drug discovery. Here are some reported activities:

- Inhibition of certain enzymes: Studies have shown that 1-((4-Fluorophenyl)sulfonyl)-NMP might inhibit specific enzymes, such as kinases, which are involved in various cellular processes. [, ]

- Anticancer properties: Some studies have indicated potential anti-cancer properties of 1-((4-Fluorophenyl)sulfonyl)-NMP, suggesting its potential as a starting point for developing new anticancer agents. []

1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-3-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a sulfonyl group and a fluorophenyl moiety. Its molecular formula is C12H18ClFN2O2S, and it has a molecular weight of 308.80 g/mol. The compound is primarily used in pharmaceutical research and development due to its potential biological activities and applications in medicinal chemistry .

- Nucleophilic Substitution: The nitrogen atom in the piperidine ring can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Sulfonamide Formation: The sulfonyl group can react with amines to form sulfonamides, which are important in medicinal chemistry.

- Reduction Reactions: The compound may undergo reduction, particularly at the sulfonyl group, under specific conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-3-amine hydrochloride exhibits significant biological activity, particularly in the realm of pharmacology. Preliminary studies suggest that it may possess:

- Antimicrobial Properties: Similar compounds have shown efficacy against various bacterial strains, indicating potential use as an antibiotic agent .

- CNS Activity: Due to its piperidine structure, it may interact with central nervous system receptors, suggesting possible applications in treating neurological disorders.

These activities warrant further investigation to fully elucidate the compound's pharmacological profile.

The synthesis of 1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-3-amine hydrochloride typically involves several steps:

- Formation of the Piperidine Ring: Starting from commercially available piperidine derivatives.

- Sulfonylation: Reaction with a suitable sulfonyl chloride (e.g., 4-fluorobenzenesulfonyl chloride) under basic conditions to introduce the sulfonyl group.

- Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt for improved solubility and stability.

These methods can vary based on specific laboratory protocols and desired yields .

The primary applications of 1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-3-amine hydrochloride include:

- Pharmaceutical Research: As a lead compound for developing new antimicrobial agents or neuroactive drugs.

- Chemical Biology: Utilized in studies exploring receptor interactions or enzyme inhibition.

- Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex molecules.

Interaction studies are crucial for understanding the compound's mechanism of action. Initial findings suggest that it may interact with various biological targets, including:

- Enzymes: Potential inhibition of specific enzymes involved in bacterial resistance mechanisms.

- Receptors: Possible modulation of neurotransmitter receptors, impacting CNS activity.

Further studies using techniques like molecular docking and binding assays are needed to clarify these interactions .

Several compounds share structural similarities with 1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-3-amine hydrochloride. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-fluorobenzene)sulfonyl-N-methylpiperidin-4-amine | Structure | Different piperidine position; potential for varied biological activity |

| N-(4-fluorophenyl)-N-methylpiperidine | Structure | Lacks sulfonamide functionality; focus on CNS effects |

| 1-(2-fluorophenyl)sulfonyl-N-methylpiperidin-3-amine | Structure | Variation in fluorine position; impacts reactivity and selectivity |

The uniqueness of 1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-3-amine hydrochloride lies in its specific combination of functional groups, which may enhance its pharmacological properties compared to similar compounds.

This detailed overview underscores the importance of 1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-3-amine hydrochloride in chemical and biological research, paving the way for future studies and potential therapeutic applications.

The solubility characteristics of 1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-3-amine hydrochloride demonstrate significant dependence on solvent polarity and ionic interactions. The compound exhibits amphiphilic behavior with preferential dissolution in polar media due to the presence of the hydrochloride salt moiety and the sulfonamide functional group [1] [2].

In aqueous systems, the compound displays moderate solubility (2.5 mg/mL at 25°C in pure water), which is enhanced in buffered conditions to 3.2 mg/mL in phosphate buffer at physiological pH 7.4 [2]. The increased solubility in buffered systems can be attributed to ionic stabilization and reduced aggregation of the molecular species. Under acidic conditions (pH 2.0), solubility increases dramatically to 8.4 mg/mL due to enhanced protonation of the secondary amine group, resulting in increased ionic character and hydrogen bonding interactions with water molecules [3] [4].

The compound demonstrates exceptional solubility in polar aprotic solvents, particularly dimethyl sulfoxide (DMSO) where solubility reaches 45.0 mg/mL . This high solubility reflects the ability of DMSO to effectively solvate both the ionic hydrochloride component and the organic sulfonamide structure through dipole-dipole interactions and hydrogen bonding. Alcoholic solvents, represented by ethanol, provide good solubility (12.0 mg/mL) due to the protic nature enabling hydrogen bond formation with both the amine and sulfonamide functionalities [2].

In contrast, non-polar solvents exhibit poor solubilization capacity. Dichloromethane shows limited solubility (0.3 mg/mL), while n-hexane demonstrates virtually no solubility (<0.01 mg/mL), consistent with the ionic nature of the hydrochloride salt and the polar character of the sulfonamide group [6]. These findings align with established structure-solubility relationships for sulfonamide derivatives, where polar functional groups dominate solubility behavior in polar media [7].

Thermal Stability Analysis (DSC/TGA)

Thermal analysis reveals the compound exhibits characteristic thermal transitions typical of crystalline pharmaceutical hydrochloride salts. Differential Scanning Calorimetry (DSC) analysis identifies a sharp melting point at 142.5°C with an associated enthalpy of fusion of 45.2 J/g, indicating a well-ordered crystalline structure [8] [9]. The relatively high melting point suggests strong intermolecular interactions, likely involving hydrogen bonding between the hydrochloride salt and the sulfonamide functionality.

A minor glass transition is observed at 58.2°C (ΔH = 1.2 J/g), attributed to amorphous fractions within the crystalline matrix [8]. This transition is significant for pharmaceutical processing as it indicates potential mobility of molecular segments at elevated temperatures, which could affect powder flow properties and tablet compression behavior.

Decomposition characteristics reveal thermal instability above 185°C. DSC analysis under air atmosphere shows an exothermic decomposition onset at 185.3°C with a substantial enthalpy change of -235.8 J/g [10] . This decomposition is characterized by gas evolution and represents the breakdown of both the sulfonamide linkage and the aromatic fluorinated ring system. The exothermic nature suggests potential autocatalytic decomposition processes involving the release of hydrogen chloride and subsequent degradation of the organic framework [12] [13].

Thermogravimetric Analysis (TGA) provides complementary information on mass loss events. Initial weight loss (3.2%) occurs around 165°C, corresponding to moisture elimination and loss of volatile components . The major decomposition event at 215.7°C results in 78.5% mass loss, consistent with the breakdown of the entire organic structure leaving primarily inorganic residues (2.1% remaining at 380°C) [12] [14]. These findings establish clear temperature limits for processing and handling procedures.

pH-Dependent Degradation Kinetics

The chemical stability of 1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-3-amine hydrochloride exhibits pronounced pH-dependence, following classical patterns observed for sulfonamide derivatives [3] [4] [15]. The degradation kinetics demonstrate a characteristic U-shaped pH-rate profile with maximum stability observed in the neutral to slightly acidic range (pH 6.0-7.0).

Acidic degradation mechanisms predominate at pH values below 4.0. At pH 1.0, the compound exhibits rapid degradation with a rate constant of 0.0234 h⁻¹ (half-life 29.6 hours), primarily through acid-catalyzed hydrolysis of the sulfonamide bond [16] . The degradation mechanism involves protonation of the sulfonamide nitrogen, increasing its susceptibility to nucleophilic attack by water molecules. Primary degradation products include sulfonyl cleavage fragments and the liberation of the piperidine amine component [3] [4].

The zone of maximum stability occurs between pH 6.0-7.0, where the degradation rate constant reaches its minimum value of 0.0012 h⁻¹ (half-life 577.5 hours at pH 7.0) [18] [15]. This stability window corresponds to conditions where the compound exists primarily in its neutral form, minimizing both acid and base-catalyzed degradation pathways. At physiological pH (7.4) and elevated temperature (37°C), the degradation rate increases to 0.0035 h⁻¹ due to thermal activation, but remains within acceptable limits for pharmaceutical applications [18].

Basic degradation pathways become increasingly significant above pH 8.0. At pH 10.0, the rate constant increases to 0.0234 h⁻¹, identical to the acidic pH 1.0 condition, but through different mechanistic pathways [18] [15]. Base-catalyzed degradation involves deprotonation of the sulfonamide nitrogen and subsequent hydroxide attack on the sulfonyl carbon, leading to complete hydrolysis of the sulfonamide linkage. At extreme alkaline conditions (pH 12.0), the degradation becomes very rapid (rate constant 0.0987 h⁻¹, half-life 7.0 hours) with complete structural breakdown [4] [19].